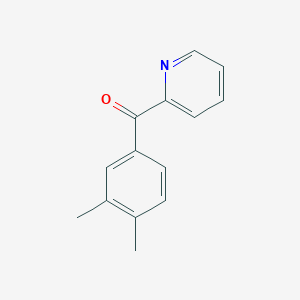

2-(3,4-Dimethylbenzoyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETHQVWMLWXEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642030 | |

| Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102001-19-4 | |

| Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dimethylbenzoyl Pyridine and Analogous Structures

Strategic Approaches to C-C Bond Formation Involving Pyridine (B92270) and Substituted Benzoyl Moieties

Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings. sigmaaldrich.com The reaction involves an electrophilic aromatic substitution where an acyl halide or anhydride (B1165640) reacts with an aromatic compound in the presence of a strong Lewis acid catalyst. sigmaaldrich.com However, the direct Friedel-Crafts acylation of pyridine is challenging because the nitrogen atom coordinates with the Lewis acid, deactivating the ring towards electrophilic attack. youtube.com This deactivation makes the pyridine ring even more electron-deficient. youtube.com Consequently, alternative strategies and modifications are often necessary to achieve acylation. youtube.comresearchgate.net

For instance, a process for preparing the related compound 2-(3,4-dimethoxybenzoyl)pyridine involves reacting the precursors in the presence of hydrogen chloride gas, which can act as the catalyst to facilitate the acylation. google.com Other approaches involve the acylation of metalated pyridines or the use of acyl radicals under specific conditions. youtube.com

Optimizing reaction conditions is crucial for maximizing the yield and controlling the regioselectivity of Friedel-Crafts acylation. numberanalytics.com Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comresearchgate.net

For heterocyclic systems like imidazo[1,2-a]pyridines, which are related to pyridines, highly selective C-3 acetylation has been achieved using aluminum chloride as a catalyst. nih.gov This protocol was found to be cost-effective and broadly applicable for creating a library of acetylated derivatives. nih.gov The optimization process for these reactions often aims to avoid heterogeneous mixtures and incomplete conversions, which can complicate purification in large-scale synthesis. nih.gov The use of directing groups on the pyridine ring can also be employed to control regioselectivity. numberanalytics.com Furthermore, innovative approaches such as using hexafluoroisopropanol (HFIP) as a solvent have been shown to promote intermolecular Friedel-Crafts reactions under mild conditions without the need for additional catalysts. researchgate.net

Table 1: Factors for Optimizing Friedel-Crafts Acylation

| Parameter | Influence on Reaction | Examples / Notes |

|---|---|---|

| Catalyst | Activates the acylating agent and influences regioselectivity. | Lewis acids (e.g., AlCl₃, FeCl₃), solid superacids (e.g., Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid). sigmaaldrich.comresearchgate.netnih.gov |

| Solvent | Affects solubility of reactants and catalyst activity. Can influence reaction rate and outcome. | Ionic liquids, hexafluoroisopropanol (HFIP), or solvent-free conditions. sigmaaldrich.comresearchgate.netresearchgate.net |

| Temperature | Controls the reaction rate. Higher temperatures can lead to side reactions or decomposition. | Many reactions are performed at room temperature or with gentle heating to ensure selectivity. researchgate.netresearchgate.net |

| Reactant Composition | The nature of the acylating agent (acyl chloride vs. anhydride) and the substrate's electronic properties are key. | Electron-donating groups on the aromatic ring generally increase reactivity. nih.gov |

| Directing Groups | Can be used to control the position of acylation on the aromatic ring. | A strategy to overcome inherent regioselectivity issues. numberanalytics.com |

Lewis acids are fundamental to the Friedel-Crafts acylation mechanism. sigmaaldrich.comnih.gov They function by forming a complex with the acylating agent (e.g., an acyl chloride), which leads to the generation of a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion then attacks the aromatic ring. sigmaaldrich.com

In the context of benzoylpyridine synthesis, the choice of Lewis acid is critical. Traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are commonly used. nih.govnih.gov However, their high reactivity and moisture sensitivity can lead to challenges, including catalyst deactivation and the need for stoichiometric amounts. nih.gov Research has explored the use of more stable and reusable catalysts. For example, phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) has been shown to be an efficient catalyst for Friedel-Crafts reactions under ultrasound irradiation. nih.gov Benzotriazolium salts have also emerged as stable and effective Lewis acid catalysts for various organic transformations. nih.gov The reactivity of the acylium ion, and thus the efficiency of the acylation, is known to increase with the acidity of the reaction medium, often pushing researchers to explore superacidic systems. mdpi.com

Table 2: Examples of Lewis Acids in Acylation and Related Reactions

| Lewis Acid | Application / Characteristics | Reference |

|---|---|---|

| Aluminum chloride (AlCl₃) | A strong, traditional Lewis acid used for acylating various aromatics, including heterocyclic systems. | sigmaaldrich.comnih.gov |

| Boron trifluoride (BF₃·Et₂O) | A versatile Lewis acid used in various cyclization and annulation reactions that follow Friedel-Crafts-type mechanisms. | nih.gov |

| Phosphotungstic Acid (PTA)@MOF | A reusable, solid acid catalyst shown to be effective in Friedel-Crafts acylation, particularly under ultrasound conditions. | nih.gov |

| Benzotriazolium Salts | Introduced as bench-stable, efficient Lewis acid catalysts for reactions like allylic and Nazarov cyclizations. | nih.gov |

| Metal Compounds (e.g., In, Sc, Y, Ln) | Water-stable Lewis acids have been developed for use in aqueous reaction media. | google.com |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forming C-C bonds, including the aryl-ketone linkage in benzoylpyridines. nih.govnobelprize.org These methods generally offer higher functional group tolerance and milder reaction conditions compared to classical methods. wikipedia.org

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov For the synthesis of aryl ketones, this can involve the coupling of an acyl chloride with an arylboronic acid. mdpi.com The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com This method has been successfully applied to synthesize key intermediates for drugs like ketoprofen. mdpi.com

The Negishi coupling reaction couples an organozinc compound with an organohalide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orglookchem.com A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. lookchem.comnih.gov The synthesis of 2-pyridyl containing biaryls, which can be challenging, has been effectively achieved using Negishi coupling protocols with 2-pyridylzinc reagents. nih.govresearchgate.net The reaction is valuable in total synthesis for creating C-C bonds between complex intermediates. wikipedia.org

Table 3: Comparison of Suzuki-Miyaura and Negishi Coupling for Ketone Synthesis

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Nucleophile | Organoboron compound (e.g., R-B(OH)₂) | Organozinc compound (e.g., R-ZnX) |

| Electrophile | Organohalide (R'-X), triflate, or acyl chloride | Organohalide (R'-X), triflate, or acyl chloride |

| Catalyst | Palladium(0) complex | Palladium(0) or Nickel complex |

| Key Advantages | Stability and commercial availability of boronic acids; environmentally benign byproducts. | High reactivity and functional group tolerance of organozinc reagents. wikipedia.orglookchem.com |

| Common Application | Synthesis of biaryls, styrenes, and conjugated systems. libretexts.org Used for intermediates of ketoprofen. mdpi.com | Formation of C-C bonds between complex fragments in total synthesis. wikipedia.org Synthesis of pyridine-containing biaryls. researchgate.net |

The success of palladium-catalyzed cross-coupling reactions is intimately linked to the choice of ligand coordinated to the metal center. acs.org Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of key steps like oxidative addition and reductive elimination. acs.orgresearchgate.net

For the synthesis of aryl-pyridyl ketones and related structures, various phosphine-based ligands have been employed. For example:

DPEPhos has been used in the palladium-catalyzed cross-coupling of 2-benzoylpyridine (B47108) N-oxides with aryl bromides. thieme-connect.com

Xantphos , a large bite-angle ligand, has been effective in the palladium-catalyzed carbonylative coupling of (hetero)arenes to generate aryl ketones. researchgate.net

RuPhos was found to be optimal for the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with arylboronic acids. nih.gov

X-Phos enables the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides in high yields. researchgate.net

The design of ligands often focuses on balancing steric bulk, which can facilitate reductive elimination, and electron-donating properties, which enhance the rate of oxidative addition. acs.org The development of new and more effective ligand scaffolds is an ongoing area of research aimed at expanding the scope and practicality of C-H functionalization and cross-coupling reactions. acs.org

Nucleophilic Addition Reactions on Pyridine Rings

The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. This reactivity is a cornerstone for the introduction of various functional groups, including the benzoyl moiety.

Strategies for Introducing the Benzoyl Group via Nucleophilic Pathways

A primary strategy for introducing a benzoyl group onto a pyridine ring involves the activation of the pyridine nucleus, followed by a nucleophilic attack. The pyridine ring itself is relatively resistant to nucleophilic attack compared to its activated forms. quimicaorganica.org Activation is often achieved by N-alkylation or N-acylation, which significantly increases the electrophilicity of the ring carbons, particularly at the C2 and C4 positions. nih.govslideshare.net

One approach involves the reaction of a pyridine derivative with an organometallic reagent, which acts as the nucleophile. For instance, an organolithium or Grignard reagent derived from a protected or unprotected benzaldehyde (B42025) or benzoic acid derivative can be added to an activated pyridine species. However, direct addition of such nucleophiles to pyridine itself can be challenging and may lead to a mixture of products.

A more controlled method involves the use of pyridinium (B92312) salts. The positive charge on the nitrogen atom enhances the ring's susceptibility to nucleophilic attack. While hard nucleophiles like organometallic reagents tend to add at the 2-position, the regioselectivity can be influenced by steric factors and the nature of the activating group. quimicaorganica.org For the synthesis of 2-benzoylpyridines, a benzoyl anion equivalent would be the ideal nucleophile. However, the direct generation and use of such species can be problematic. Therefore, indirect methods, such as the use of a protected cyanohydrin or a similar masked acyl anion, can be employed.

Another strategy involves the transformation of the pyridine ring itself. For example, treatment of nitropyridinium salts with certain ketones and alkylamines can lead to indole (B1671886) derivatives through a complex ring transformation process, highlighting the diverse reactivity of activated pyridines under nucleophilic conditions. clockss.org

Multi-Step Synthetic Sequences and Protecting Group Strategies

The synthesis of complex molecules like 2-(3,4-Dimethylbenzoyl)pyridine often necessitates multi-step reaction sequences. These approaches allow for the controlled and sequential introduction of functional groups, utilizing protecting groups to ensure specific reactivity.

Sequential Functionalization of Pyridine Precursors

Sequential functionalization is a powerful strategy for building complex substituted pyridines. researchgate.netrsc.org This approach involves the stepwise introduction of substituents onto a pyridine core. For instance, one could start with a commercially available substituted pyridine and introduce the remaining functional groups in a controlled manner.

A common tactic involves the use of halopyridines as versatile precursors. The halogen atom can be displaced by a nucleophile or participate in various cross-coupling reactions. For example, a 2-halopyridine can undergo a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction to introduce a variety of substituents. researchgate.netrsc.org This allows for the construction of highly functionalized pyridine derivatives. researchgate.netrsc.org

In the context of this compound, a plausible sequence could involve starting with a 2-halopyridine and a 3,4-dimethylphenylboronic acid derivative in a Suzuki-Miyaura coupling to form a 2-(3,4-dimethylphenyl)pyridine (B7950137) intermediate. Subsequent oxidation of the benzylic position is a potential, though challenging, route to the desired ketone.

Alternatively, a "ring remodeling" strategy can be employed where a different heterocyclic system is converted into a substituted pyridine. For example, N-substituted 3-formyl (aza)indoles can react with β-ketoesters or related compounds to yield highly functionalized pyridines. nih.gov This method provides access to pyridine scaffolds that might be difficult to obtain through direct functionalization.

| Starting Material | Reaction Type | Reagents | Product | Reference |

| 2-Halopyridine | Suzuki-Miyaura Coupling | 3,4-Dimethylphenylboronic acid, Pd catalyst | 2-(3,4-Dimethylphenyl)pyridine | researchgate.netrsc.org |

| N-Substituted 3-formyl (aza)indole | Ring Cleavage/Remodeling | β-Ketoester, Ammonium acetate | Highly functionalized pyridine | nih.gov |

| 2,6-Dichloropyridine | Buchwald-Hartwig Amination | Amine, Pd(OAc)₂/Xantphos | 6-Chloro-2-aminopyridine | researchgate.net |

Synthesis via Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, are fundamental tools in the synthesis of benzoylpyridines. google.com A well-established method involves the reaction of a Grignard reagent with a pyridine derivative.

A classic approach is the reaction of a phenylmagnesium halide with 2-cyanopyridine (B140075). google.com The Grignard reagent adds to the nitrile group, and subsequent hydrolysis of the resulting imine yields the corresponding ketone. To synthesize this compound via this route, one would use 3,4-dimethylphenylmagnesium bromide as the Grignard reagent. While this method can be high-yielding, the reactive nature of Grignard reagents necessitates strict anhydrous conditions. google.com

Another strategy involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.org This reaction typically affords 2-substituted pyridines after a subsequent treatment step. For example, reacting a pyridine N-oxide with a Grignard reagent in THF, followed by treatment with acetic anhydride, can provide the 2-substituted pyridine in good yields. organic-chemistry.org This method offers an alternative to the direct functionalization of the pyridine ring.

The regioselective addition of Grignard reagents can also be achieved with activated pyrazinium salts, leading to substituted 1,2-dihydropyrazines which can be further transformed. beilstein-journals.org While not directly pyridine synthesis, this demonstrates the utility of Grignard reagents in the functionalization of related nitrogen heterocycles.

| Pyridine Derivative | Organometallic Reagent | Key Reaction Step | Product | Reference |

| 2-Cyanopyridine | 3,4-Dimethylphenylmagnesium bromide | Nucleophilic addition to nitrile | This compound | google.com |

| Pyridine N-oxide | Phenylmagnesium bromide | Addition to N-oxide, then rearrangement | 2-Phenylpyridine | organic-chemistry.org |

| N-Acylpyrazinium salt | Grignard Reagent | Regioselective addition | Substituted 1,2-dihydropyrazine | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Benzoylpyridines

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. In the synthesis of benzoylpyridines, several strategies align with these principles.

One area of focus is the use of more environmentally benign solvents and catalysts. Water, being non-toxic and readily available, is an attractive solvent for organic reactions, although the low solubility of many organic compounds can be a challenge. mdpi.com Research has shown that using water as a co-solvent in the final steps of some syntheses can lead to excellent yields without the need for extensive extraction and solvent removal. mdpi.com

Another green approach is the use of catalyst-free reactions, often promoted by light (photochemistry). A modular flow synthesis of benzoylpyridines has been developed that utilizes a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines. nih.govacs.org This is followed by an oxidation step using a benign oxidant like KMnO₄. nih.govacs.org This method offers high yields, short reaction times, and high throughput. nih.govacs.org

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing waste. For example, a one-pot oxidation of phenyl(pyridin-2-yl)methanol (B192787) to 2-benzoylpyridine using an ionic hydride as a catalyst and dry air or oxygen as the oxidant has been reported with high yields. google.com This method is simple, proceeds under mild conditions, and is environmentally friendly. google.com

Furthermore, the direct acylation of pyridines using alcohols as acyl sources in the presence of an oxidant like dipotassium (B57713) peroxodisulfate in water represents a green and regioselective method. chemicalbook.com This approach avoids the pre-generation of more reactive and potentially hazardous acylating agents.

| Green Strategy | Specific Method | Advantages | Reference |

| Use of Benign Solvents | Water as a co-solvent in final synthetic steps. | Reduced toxicity, cost-effective, readily available. | mdpi.com |

| Catalyst-Free Reactions | Light-driven reductive arylation of aldehydes and cyanopyridines. | Avoids costly and potentially toxic metal catalysts, high efficiency. | nih.govacs.org |

| One-Pot Synthesis | Oxidation of phenyl(pyridin-2-yl)methanol using an ionic hydride catalyst and air. | Simple process, mild conditions, reduced waste, environmentally friendly. | google.com |

| Use of Greener Reagents | Direct acylation of pyridines with alcohols using K₂S₂O₈ in water. | Avoids hazardous acylating agents, regioselective. | chemicalbook.com |

Advanced Chemical Reactivity and Transformation Studies of 2 3,4 Dimethylbenzoyl Pyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring, an electron-deficient heterocycle, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of the electron-withdrawing benzoyl group further influences this reactivity, directing incoming groups to specific positions.

The functionalization of the pyridine ring in 2-(3,4-Dimethylbenzoyl)pyridine is dictated by the electronic properties of both the ring nitrogen and the acyl substituent.

Electrophilic Substitution : Due to the electron-withdrawing nature of the nitrogen atom and the benzoyl group, the pyridine ring is deactivated towards electrophilic aromatic substitution. libretexts.orgnih.gov When such reactions do occur, they typically favor the C-3 and C-5 positions, which are less deactivated. For instance, nitration of benzoylpyridines can be achieved, and subsequent reduction of the nitro group yields the corresponding aminobenzoylpyridines. google.com These reactions generally require harsh conditions. nih.gov

Nucleophilic Substitution : Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. nih.govquora.comvaia.comquimicaorganica.org The presence of a leaving group at these positions facilitates the reaction. The intermediate anion formed during nucleophilic attack at the C-2 or C-4 position is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. quora.comvaia.com

Direct C-H functionalization of pyridines is a growing area of research, aiming to avoid the pre-installation of leaving groups and minimize waste. nih.gov Various methods are being developed to control the regioselectivity of these reactions. nih.gov For example, regioselective 3,4-difunctionalization of 3-chloropyridines can be achieved via 3,4-pyridyne intermediates. researchgate.net

The conversion of the pyridine nitrogen to an N-oxide significantly alters the reactivity of the ring, making it a valuable strategy for functionalization. researchgate.netsemanticscholar.org

Formation of N-Oxides : Pyridine N-oxides can be synthesized by the oxidation of the corresponding pyridine derivative. arkat-usa.org Common oxidizing agents include hydrogen peroxide in the presence of a catalyst, or peracids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The N-oxide moiety enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org

Utility in Ring Functionalization : The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack. researchgate.netresearchgate.net This allows for the introduction of a variety of functional groups. For example, palladium-catalyzed direct arylation of pyridine N-oxides at the C-2 position has been reported. researchgate.netsemanticscholar.org The resulting 2-arylpyridine N-oxides can then be deoxygenated to furnish the 2-arylpyridines. researchgate.netsemanticscholar.org Furthermore, the N-oxide can be used to direct functionalization to other positions, including benzylic sp3 sites on substituents. researchgate.netsemanticscholar.org The choice of reagents and reaction conditions can allow for divergent and sequential functionalization. researchgate.netsemanticscholar.org

Reactions of the Ketone Moiety

The ketone group in this compound is a versatile functional handle for a variety of chemical transformations.

Reduction : The carbonyl group can be reduced to a secondary alcohol, phenyl(pyridin-2-yl)methanol (B192787). This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride. A notable approach involves a light-driven, catalyst-free reductive arylation of 2-cyanopyridine (B140075) with an appropriate aldehyde to form the secondary alcohol. nih.govacs.org

Oxidation : While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under specific conditions. chemistrytalk.org The oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol, provides a direct route to 2-benzoylpyridine (B47108). google.comsmolecule.com Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) have been successfully employed for this transformation in a telescoped flow system. nih.govacs.orgsmolecule.com Other methods include oxidation using ionic hydrides and dry air or oxygen, which can achieve high yields. google.comsmolecule.com

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form C=N double bonds. wikipedia.orgmasterorganicchemistry.comathabascau.ca

Imines : The reaction of this compound with a primary amine, typically under acidic catalysis, leads to the formation of an imine. masterorganicchemistry.comlibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org

Oximes : Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. asianpubs.orgorganic-chemistry.org These reactions are often carried out by treating the ketone with hydroxylamine hydrochloride. asianpubs.org The formation of oximes is a reliable method for the characterization of carbonyl compounds. asianpubs.org

Hydrazones : The reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) produces hydrazones. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is also typically acid-catalyzed and proceeds via a tetrahedral intermediate followed by dehydration. numberanalytics.comnih.gov Hydrazones are important intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org The reaction of ketones with 2,4-dinitrophenylhydrazine (B122626) is a classic test for the presence of a carbonyl group, often resulting in a brightly colored precipitate. athabascau.ca

| Reactant | Product | Reaction Type |

| Primary Amine | Imine | Condensation |

| Hydroxylamine | Oxime | Condensation |

| Hydrazine | Hydrazone | Condensation |

Reactivity of the Dimethylphenyl Substituent

The dimethylphenyl group also possesses reactive sites, primarily the methyl groups, which can undergo oxidation.

Reactions involving the C-H bonds of the methyl groups on the phenyl ring can be achieved, although this often requires specific catalysts and conditions. For example, benzylic C-H bonds can be oxidized to carbonyl groups. While specific studies on the selective oxidation of one or both methyl groups of the 3,4-dimethylphenyl moiety in this particular compound are not extensively detailed in the provided context, general methods for benzylic oxidation exist. These often involve metal-catalyzed aerobic oxidation. researchgate.netresearchgate.net The selective functionalization of these methyl groups would present a synthetic challenge due to their similar reactivity.

Aromatic Substitution Reactions on the Dimethylphenyl Ring

There is currently no specific published experimental data detailing electrophilic aromatic substitution reactions—such as nitration, halogenation, or Friedel-Crafts reactions—on the 3,4-dimethylphenyl ring of this compound.

From a theoretical standpoint, the reactivity of the dimethylphenyl ring is governed by the interplay of the activating, ortho-para directing effects of the two methyl groups and the deactivating, meta-directing effect of the carbonyl group (C=O) of the benzoyl moiety. The positions on the phenyl ring are numbered 1' through 6', starting from the carbon attached to the benzoyl carbonyl. The methyl groups are at the 3' and 4' positions.

The directing effects would predict a complex substitution pattern:

Methyl Groups (Activating): The two electron-donating methyl groups activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para relative to themselves.

Benzoyl Group (Deactivating): The electron-withdrawing carbonyl group deactivates the ring and directs incoming electrophiles to the positions meta to it (the 3' and 5' positions).

Considering these competing influences, the most likely position for electrophilic substitution would be the 5'-position, as it is ortho to the 4'-methyl group and meta to the deactivating benzoyl group. However, without experimental studies, the regioselectivity, reaction conditions, and yields for such transformations remain speculative. Consequently, no data tables of research findings can be compiled.

Heterocyclic Ring Annulation and Expansion Reactions

Similarly, a thorough search for studies on the use of this compound as a precursor for building larger, fused heterocyclic systems has yielded no specific results. The construction of such systems typically requires the starting material to possess specific functional groups that can participate in cyclization reactions.

Formation of Fused Pyridine Systems

The synthesis of fused pyridine systems, such as quinazolines or pyrido[1,2-a]indoles, from benzoylpyridine precursors is a known strategy in medicinal and materials chemistry. These reactions often involve the intramolecular cyclization of a derivative where a reactive functional group (e.g., an amine, a nitro group that is subsequently reduced, or a methylene (B1212753) group activated by an adjacent nitrile) has been introduced onto the pyridine or phenyl ring.

For this compound, this would necessitate a preliminary functionalization step, for which no procedures have been documented. There are no available reports where this specific compound is used as a substrate to generate fused pyridine architectures.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The principal synthetic pathways to 2-(3,4-dimethylbenzoyl)pyridine and its derivatives can be categorized into three main strategies: Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, and the oxidation of a precursor alcohol. Each of these routes proceeds through distinct mechanistic steps.

Friedel-Crafts Acylation: This classical method for forming aryl ketones involves the electrophilic aromatic substitution of a pyridine (B92270) ring with an acylating agent, such as 3,4-dimethylbenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The generally accepted mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This acylium ion then attacks the electron-rich pyridine ring. However, pyridine itself is a challenging substrate for classical Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid, deactivating the pyridine ring towards further electrophilic attack. youtube.comquora.com

To circumvent this, alternative strategies may be employed, such as using a more reactive pyridine derivative or specialized catalytic systems. For instance, studies on the acylation of related heterocyclic systems like imidazo[1,2-a]pyridines have shown that the reaction can proceed, albeit with a high activation energy barrier due to the temporary disruption of aromaticity. nih.gov The reaction mechanism is believed to follow a typical Friedel-Crafts pathway where the Lewis acid activates the acylating agent. nih.gov The use of pyridinium-based ionic liquids has also been explored as a medium for Friedel-Crafts acylations, offering potential advantages in terms of reaction conditions and product isolation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry often relies on palladium-catalyzed cross-coupling reactions to construct C-C bonds. The synthesis of this compound can be envisioned through the coupling of a pyridine derivative (e.g., 2-halopyridine or a pyridine N-oxide) with a 3,4-dimethylphenyl-containing coupling partner. The catalytic cycle for these reactions is well-established and generally involves three key steps: youtube.comlibretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine derivative, forming a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the organometallic partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. youtube.com

The specific nature of the ligands on the palladium catalyst, the choice of base, and the reaction conditions can significantly influence the efficiency and selectivity of the reaction. nih.gov For instance, palladium-catalyzed C-H activation is an emerging strategy that could directly couple pyridine with a suitable arene, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net

Oxidation of (Pyridin-2-yl)(3,4-dimethylphenyl)methanol: A common route to ketones is the oxidation of the corresponding secondary alcohol. The synthesis of this compound can therefore be achieved by oxidizing (pyridin-2-yl)(3,4-dimethylphenyl)methanol. This precursor alcohol can be synthesized via a Grignard reaction between pyridine-2-carbaldehyde and 3,4-dimethylphenylmagnesium bromide. vulcanchem.com The subsequent oxidation can be carried out using a variety of oxidizing agents. The mechanism of oxidation with chromium-based reagents like pyridinium (B92312) dichromate (PDC) in a non-aqueous medium is proposed to involve the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step involving an intramolecular proton transfer, leading to the formation of the ketone. scispace.com

Kinetic and Thermodynamic Aspects of Key Transformations

The rate and feasibility of the synthetic transformations leading to this compound are governed by their kinetic and thermodynamic parameters.

Friedel-Crafts Acylation: The acylation of aromatic compounds is generally an exothermic process. However, the kinetics can be slow, often requiring elevated temperatures to overcome the activation energy barrier. nih.gov In the case of pyridine derivatives, the initial complexation of the Lewis acid with the nitrogen atom is a fast and thermodynamically favorable process, but it kinetically hinders the desired C-acylation. The rate-limiting step is typically the attack of the aromatic ring on the acylium ion, which involves disrupting the aromatic system. masterorganicchemistry.com Studies on the acylation of imidazo[1,2-a]pyridines have shown that reaction kinetics are important for conversion, with increased temperatures and reactant concentrations leading to higher yields. nih.gov

| Reaction Type | Key Kinetic Parameters | Key Thermodynamic Parameters |

| Friedel-Crafts Acylation | Rate is dependent on concentrations of substrate, acylating agent, and catalyst. High activation energy is often observed. nih.gov | Generally exothermic, but the overall free energy change is influenced by the stability of intermediates and products. |

| Palladium-Catalyzed Cross-Coupling | The rate-determining step can vary (oxidative addition, transmetalation, or reductive elimination) depending on the specific substrates and catalytic system. | The overall reaction is typically thermodynamically favorable, driven by the formation of a stable C-C bond. |

| Alcohol Oxidation | The reaction rate is often first order with respect to the alcohol and the oxidizing agent. It can be catalyzed by acid. scispace.com | The oxidation of an alcohol to a ketone is generally a thermodynamically downhill process. |

Oxidation of Alcohols: The kinetics of alcohol oxidation have been studied for various systems. For the oxidation of primary alcohols by pyridinium dichromate, the reaction has been found to be first order with respect to the oxidant, the alcohol, and a catalyzing acid. scispace.com The oxidation of alcohols is a thermodynamically favorable process, with a negative change in Gibbs free energy. The activation energies for the oxidation of a series of primary alcohols with PDC have been determined, providing insight into the electronic effects of the substrate on the reaction rate. scispace.com For instance, the photo-oxidation of rosin (B192284) pentaerythritol (B129877) ester was found to follow pseudo-first-order kinetics, with the activation energy being dependent on the light intensity. mdpi.com

Transition State Analysis for Selectivity and Efficiency

Computational chemistry provides powerful tools for analyzing the transition states of chemical reactions, offering insights into selectivity and efficiency.

Friedel-Crafts Acylation: For the Friedel-Crafts acylation of substituted pyridines, transition state analysis can help predict the regioselectivity of the reaction. The attack of the acylium ion can occur at different positions on the pyridine ring. The relative energies of the transition states leading to the different isomers will determine the product distribution. Computational studies on the acylation of imidazo[1,2-a]pyridine (B132010) revealed a large activation energy barrier to reach the transition state, which is consistent with the need for high reaction temperatures. nih.gov The transition state involves the breaking of aromaticity and the development of a positive charge on the heterocyclic ring system. nih.gov

Palladium-Catalyzed Cross-Coupling: The geometry of the transition states in the catalytic cycle of palladium-catalyzed cross-coupling reactions is crucial for understanding the efficiency of the process. For example, the reductive elimination step proceeds through a three-coordinate transition state, and the ease of this step is influenced by the steric and electronic properties of the ligands on the palladium center. The selectivity in palladium-catalyzed C-H activation reactions is also dictated by the transition state energies of C-H bond cleavage at different positions.

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 2-(3,4-Dimethylbenzoyl)pyridine by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the dimethylbenzoyl group. The protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. rsc.org The proton at the 6-position of the pyridine ring is expected to be the most deshielded, appearing as a doublet of doublets around δ 8.7 ppm. The other pyridine protons will resonate at slightly higher fields. The protons on the dimethyl-substituted benzene (B151609) ring will appear in the aromatic region as well, with their specific shifts influenced by the substitution pattern. The two methyl groups will give rise to two singlets in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon of the ketone group is characteristically found in the highly deshielded region of the spectrum, around δ 190-200 ppm. The carbon atoms of the pyridine ring will have chemical shifts in the range of δ 120-150 ppm, with the carbon adjacent to the nitrogen being the most deshielded. np-mrd.orgresearchgate.net The carbons of the dimethylphenyl ring will also resonate in the aromatic region, and the methyl carbons will appear at a much higher field, typically around δ 20 ppm. docbrown.info The specific chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~154 |

| Pyridine C3 | ~7.8 | ~122 |

| Pyridine C4 | ~7.9 | ~137 |

| Pyridine C5 | ~7.4 | ~127 |

| Pyridine C6 | ~8.7 | ~149 |

| C=O | - | ~195 |

| Dimethylphenyl C1' | - | ~136 |

| Dimethylphenyl C2' | ~7.8 | ~130 |

| Dimethylphenyl C3' | - | ~138 |

| Dimethylphenyl C4' | - | ~144 |

| Dimethylphenyl C5' | ~7.3 | ~130 |

| Dimethylphenyl C6' | ~7.7 | ~128 |

| 3'-CH₃ | ~2.3 | ~20 |

| 4'-CH₃ | ~2.3 | ~20 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula of the compound is C₁₄H₁₃NO, corresponding to a molecular weight of 211.26 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 211. The fragmentation pattern is expected to be characteristic of a benzoylpyridine derivative. The primary fragmentation would likely involve the cleavage of the C-C bond between the carbonyl group and the pyridine ring, as well as the bond between the carbonyl group and the dimethylphenyl ring.

Expected Fragmentation Pathways:

Formation of the pyridoyl cation: Loss of the dimethylphenyl radical would result in a fragment with m/z 106, corresponding to the [C₅H₄NCO]⁺ ion.

Formation of the dimethylbenzoyl cation: Cleavage of the bond to the pyridine ring would yield a fragment with m/z 133, corresponding to the [(CH₃)₂C₆H₃CO]⁺ ion.

Loss of CO: The molecular ion could lose a molecule of carbon monoxide, resulting in a fragment at m/z 183.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 211 | [C₁₄H₁₃NO]⁺ | Molecular Ion |

| 183 | [C₁₃H₁₃N]⁺ | Loss of CO |

| 133 | [(CH₃)₂C₆H₃CO]⁺ | Dimethylbenzoyl cation |

| 106 | [C₅H₄NCO]⁺ | Pyridoyl cation |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1680 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine and dimethylphenyl rings are expected to appear above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. amazonaws.com The C-H bending vibrations will be observed at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy will also show the characteristic vibrational modes. The symmetric ring breathing modes of the pyridine and benzene rings are often strong in the Raman spectrum. The carbonyl stretch will also be visible, although it may be weaker than in the IR spectrum.

Table 3: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch | 1660-1680 | 1660-1680 |

| Aromatic C=C and C=N Stretch | 1400-1600 | 1400-1600 |

| Ring Breathing | - | ~1000 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugation between the pyridine ring and the dimethylbenzoyl system will influence the position and intensity of these bands. Pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.comnist.gov The extended conjugation in this compound is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Table 4: Predicted UV-Visible Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π | ~260-280 |

| n → π | ~320-340 |

X-ray Crystallography for Solid-State Molecular Architecture

Computational Chemistry and Theoretical Modeling of 2 3,4 Dimethylbenzoyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-(3,4-Dimethylbenzoyl)pyridine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

The geometry of pyridine (B92270) derivatives is optimized using computational methods to find the most stable three-dimensional arrangement of atoms. For instance, studies on related pyridine compounds have utilized Hartree-Fock methods with basis sets like STO-3G to determine the minimized 3D geometry. researchgate.net The planarity of the pyridine ring is a key structural feature, and the presence of substituents can influence this. nih.gov

Key parameters derived from quantum chemical calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For example, in a study of a related chalcone (B49325) derivative, the HOMO and LUMO energies were calculated to be -7.2861 eV and -1.5934 eV, respectively, resulting in an energy gap of 5.6926 eV. nih.gov

Other important electronic descriptors include the electronic chemical potential (μ), hardness (η), global electrophilicity index (ω), and the maximum electronic charge transfer (ΔNmax). researchgate.net These parameters are calculated from the HOMO and LUMO energies and provide further insights into the molecule's reactivity and interaction capabilities.

Table 1: Calculated Electronic Properties of m-Substituted Pyridine Compounds

| Substituent | µ (eV) | η (eV) | ω (eV) | ΔN |

| m-CH₃ | -0.6259 | 7.2437 | 0.0270 | 0.0864 |

| m-NH₂ | -0.1932 | 6.8192 | 0.0027 | 0.0283 |

| m-NO₂ | -1.7266 | 5.8709 | 0.2539 | 0.2941 |

| m-OCH₃ | -0.3211 | 6.8736 | 0.0075 | 0.0467 |

| m-Ph | -0.6504 | 6.1525 | 0.0344 | 0.1057 |

| m-SCH₃ | -0.4150 | 6.7688 | 0.0127 | 0.0613 |

Source: Adapted from a study on m-substituted pyridine compounds. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netashdin.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. tubitak.gov.tr For instance, docking studies on pyridine derivatives have been used to investigate their potential as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and kinesin Eg5. tubitak.gov.trmdpi.com The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. tubitak.gov.tr

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. researchgate.net By simulating the movements of atoms in the complex, MD can assess the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. researchgate.net These simulations are valuable for confirming the stability of ligand-target complexes and understanding the energetic contributions of different interactions. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also employed to predict spectroscopic parameters, such as those observed in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and to perform conformational analysis of this compound.

Theoretical calculations of vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net This comparison helps to confirm the molecular structure and provides a deeper understanding of the vibrational modes. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. nih.gov Good correlation between calculated and experimental chemical shifts validates the computed molecular structure. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Modeling based on Electronic and Steric Parameters

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by analyzing how changes in molecular descriptors, such as electronic and steric parameters, affect the activity. nih.gov

Electronic parameters, derived from quantum chemical calculations, play a significant role in SAR studies. researchgate.net For example, the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) can influence how a molecule interacts with a biological target. researchgate.netnih.gov Studies on pyridine derivatives have shown that the presence and position of electron-donating or electron-withdrawing groups can significantly impact their biological activity. nih.govnih.gov

Steric parameters, which describe the size and shape of the molecule, are also critical in SAR. nih.gov The presence of bulky substituents can either enhance or hinder binding to a target site, depending on the size and shape of the binding pocket. nih.gov Computational analysis can quantify these steric effects and help in designing molecules with improved activity.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical equations that relate the chemical structure to biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net

Biological and Biomedical Research Applications of 2 3,4 Dimethylbenzoyl Pyridine Derivatives

Antimicrobial and Antiviral Activity Studies

The emergence of drug-resistant microbial and viral strains necessitates the development of novel therapeutic agents. researchgate.net Pyridine (B92270) derivatives are a significant class of heterocyclic compounds that have been extensively studied for their potential to combat various pathogens. nih.govresearchgate.net

A series of novel 2-benzoxyl-phenylpyridine derivatives have been evaluated for their antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Preliminary studies indicated that certain compounds in this series showed potent antiviral activity, effectively inhibiting the virus-induced cytopathic effects and reducing the yield of viral progeny. nih.gov In some cases, the antiviral activity was comparable or even superior to the control drug, ribavirin. nih.gov

Similarly, various pyridine derivatives have been synthesized and tested against a range of bacterial and fungal species. For instance, certain nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Additionally, some isonicotinic acid hydrazide derivatives have exhibited antimicrobial activity superior to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Research into the antiviral mechanisms of 2-benzoxyl-phenylpyridine derivatives has revealed that they primarily target the early stages of viral replication. nih.gov Studies on their effect on the EV71 virus life cycle showed that these compounds did not directly inactivate the virions. researchgate.net Instead, their inhibitory action occurs after the virus has entered the host cell, specifically by inhibiting viral RNA and protein synthesis. nih.govresearchgate.net This disruption of the replication process effectively halts the spread of the infection. nih.gov Further investigations have suggested that some derivatives may also inhibit the activity of viral proteases, such as the EV71 3C protease, which are crucial for the processing of viral polyproteins and the formation of new, functional viral particles. researchgate.net

The mechanisms of action for the antimicrobial effects of pyridine derivatives are diverse. One key mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For example, some pyridine derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication and cell division. Other derivatives interfere with the synthesis of the microbial cell wall, leading to cell lysis and death. Additionally, some pyridine compounds can disrupt the microbial membrane, increasing its permeability and causing the leakage of essential cellular components. The ability of these compounds to inhibit biofilm formation is another important aspect of their antimicrobial action, as biofilms provide a protective environment for bacteria against antibiotics. nih.gov

The structure-activity relationship (SAR) of pyridine derivatives plays a crucial role in determining their antimicrobial and antiviral potency. For 2-benzoxyl-phenylpyridine derivatives, specific substitutions on the phenyl ring have been shown to significantly influence their antiviral activity. For example, certain compounds within a tested series, designated as W9, W13, and W15, demonstrated the most potent inhibitory effects against both CVB3 and ADV7. nih.gov The specific structural features of these compounds are key to their enhanced activity. The selectivity of these compounds also varies, with some showing broad-spectrum antiviral effects while others are more specific to a particular virus. nih.gov

In the context of antimicrobial activity, the presence and position of various functional groups on the pyridine ring and its substituents are critical. For instance, the introduction of a fluorine atom at the 4-position of a pyridine derivative has been shown to significantly enhance antibacterial activity. nih.gov Similarly, the presence of nitro and dimethoxy groups in nicotinic acid benzylidene hydrazide derivatives contributed to their high antimicrobial efficacy. nih.gov The length of an alkyl chain in certain pyridine salts has also been identified as a determining factor, with chains of 12-16 carbons showing the best antimicrobial activity. mdpi.com The fusion of the pyridine ring with other heterocyclic structures, such as thiazole (B1198619) or thiadiazole, has also been explored as a strategy to enhance antimicrobial properties. nih.gov

Anti-Cancer and Antiproliferative Investigations

Pyridine and its derivatives are integral to the development of new anticancer agents, with several pyridine-based drugs already approved for clinical use. nih.gov The versatility of the pyridine scaffold allows for the design of molecules that can interact with various biological targets involved in cancer progression. nih.gov

The antiproliferative activity of 2-(3,4-Dimethylbenzoyl)pyridine derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of these compounds.

For example, novel pyridine-thiazole hybrid molecules have demonstrated significant cytotoxic effects. mdpi.com Compounds 3 and 4 in one study showed IC50 values ranging from 0.57 µM to 7.8 µM across various cancer cell lines, including those from colon, breast, lung, ovarian, and cervical cancers, as well as leukemia. mdpi.com Notably, these compounds exhibited greater specificity towards tumor cells compared to normal cells. mdpi.com

Another study on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives also revealed their cytotoxic potential against several human cancer cell lines. researchgate.net The specific substitutions on the aryl groups were found to influence the cytotoxic activity.

The following table summarizes the cytotoxic activity of selected pyridine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | 0.57 |

| Pyridine-Thiazole Hybrid 4 | SK-OV-3 (Ovarian) | 7.87 |

| 1,3,4-Thiadiazole 4h | HTC-116 (Colon Carcinoma) | 2.03 ± 0.72 |

| 1,3,4-Thiadiazole 4h | HepG-2 (Hepatocellular Carcinoma) | 2.17 ± 0.83 |

| Spiro-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.50 |

| Nicotinonitrile derivative 14a | NCIH 460 (Lung) | 25 ± 2.6 |

| Nicotinonitrile derivative 14a | RKOP 27 (Colon) | 16 ± 2 |

This table is for illustrative purposes and includes data for various pyridine derivatives to demonstrate the range of cytotoxic activity.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Some pyridine derivatives have been investigated for their ability to reverse MDR. One study found that certain pyridine analogues were more effective at reversing drug resistance in a multidrug-resistant human carcinoma cell line (KB-C2) than their dihydropyridine (B1217469) counterparts. nih.gov

One particular pyridine analogue, PAK-104P, was identified as a potent MDR modulator. nih.gov At a concentration of 1 µM, it was able to completely reverse drug resistance in KB-8-5 cells and at 5 µM in KB-C2 cells. nih.gov The mechanism of this reversal is linked to the inhibition of P-glycoprotein, a cell membrane protein that actively pumps chemotherapeutic drugs out of cancer cells. nih.gov PAK-104P was shown to increase the accumulation of vinblastine, a chemotherapy drug, in resistant cells by approximately 10-fold, significantly more than the increase observed with verapamil, a known MDR modulator. nih.gov

The anticancer activity of pyridine derivatives is often linked to their interaction with specific molecular targets and the modulation of key cellular pathways. One important target for some pyridine derivatives is the family of topoisomerase enzymes, which are crucial for DNA replication and repair. researchgate.net By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Another key area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. For example, certain pyridine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. arabjchem.org By blocking VEGFR-2, these compounds can inhibit tumor growth and metastasis. Similarly, Epidermal Growth Factor Receptor (EGFR) is another important target for some pyridine-based anticancer agents. nih.gov

Furthermore, some pyridine-thiazole derivatives have been shown to induce genetic instability in tumor cells, potentially through their interaction with DNA. mdpi.com The cytotoxic action of these compounds was reduced when tumor cells were pre-incubated with a PARP1 inhibitor, suggesting that their mechanism may involve the PARP1 pathway. mdpi.com The induction of apoptosis, or programmed cell death, is a common outcome of the action of these compounds. This can be triggered through various pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Exploration of Other Therapeutic Potentials

Anti-inflammatory and Antioxidant Properties

Research into the therapeutic applications of pyridine derivatives has uncovered potential anti-inflammatory and antioxidant activities. While direct studies on this compound are limited, investigations into structurally related pyridine compounds provide valuable insights into these properties.

Derivatives of 3-hydroxy-pyridine-4-one, for instance, have been shown to possess significant anti-inflammatory effects. nih.gov These compounds are known iron chelators, and their anti-inflammatory action is thought to be linked to this property, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov The chelation of iron by these pyridine-4-one derivatives may interfere with the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov Additionally, the known antioxidant activity of iron chelators suggests that their anti-inflammatory effects may also be partly due to the mitigation of oxidative stress, which is a component of the inflammatory process. nih.gov

In a study evaluating new derivatives of 3-hydroxy-pyridine-4-one, all tested compounds demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov Notably, a derivative featuring a benzyl (B1604629) group substitution on the pyridine ring exhibited the highest potency, suggesting that specific structural modifications can enhance anti-inflammatory effects. nih.gov

Furthermore, studies on other heterocyclic systems containing a pyridine ring, such as thiazolo[4,5-b]pyridines, have also revealed antioxidant potential. pensoft.netresearchgate.net The antioxidant activity of these compounds has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.netresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the radical, indicating the compound's antioxidant capacity. pensoft.net One study synthesized a series of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide derivatives and tested their antioxidant activity. pensoft.netresearchgate.net Among the synthesized compounds, a derivative incorporating a 3,4-dimethyl-phenyl group, specifically 1-(3,4-Dimethyl-phenyl)-5-methyl-1H- nih.govnih.govnih.govtriazole-4-carboxylic acid N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetyl]-hydrazide, was investigated, highlighting the exploration of various substitutions on the pyridine-containing scaffold to modulate biological activity. researchgate.net

Another related compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), extracted from a marine Streptomyces species, has also demonstrated notable antioxidant properties. nih.govnih.gov In studies, DMBPO exhibited significant DPPH radical scavenging activity and total antioxidant activity in a concentration-dependent manner. nih.govnih.gov

These findings from related pyridine and dimethylbenzyl-containing compounds suggest that the this compound scaffold may be a promising starting point for the development of new anti-inflammatory and antioxidant agents.

Table 1: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives Note: Data is generalized from findings on new derivatives of 3-hydroxy-pyridine-4-one.

| Compound Type | Animal Model | Assay | Result |

| 3-Hydroxy-Pyridine-4-One Derivatives | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory effect |

| 3-Hydroxy-Pyridine-4-One Derivatives | Mouse | Croton oil-induced ear edema | Significant anti-inflammatory effect |

Table 2: Antioxidant Activity of a Related Dimethylbenzyl Derivative Note: Data is for 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO).

| Assay | Concentration | Activity |

| DPPH Radical Scavenging | 5 µg/ml | 44.13% |

| Total Antioxidant Activity | 5 µg/ml | 50.10% |

Central Nervous System (CNS) Activity and Blood-Brain Barrier Penetration

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. nih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov For drugs targeting the CNS, overcoming this barrier is a major challenge in drug development. nih.gov

The study found that the introduction of pyridine moieties to the BPA scaffold improved the predicted CNS penetration of these derivatives. nih.gov Computational modeling was used to predict properties such as the brain-blood distribution (logBB), with values indicating a high probability of crossing the BBB. nih.gov Specifically, the calculated CNS-MPO (Central Nervous System Multiparameter Optimization) scores for the majority of the BPA-pyrimidine derivatives were above 3, suggesting a greater than 50% probability of brain penetration. nih.gov Furthermore, the BBB_SCORE for these compounds was between 4 and 5, also indicating a high likelihood of crossing the BBB. nih.gov

One of the synthesized compounds, HR68, not only demonstrated significant toxicity to glioblastoma cells but also showed accumulation in brain tumor tissue at a concentration that exceeded its effective dose by more than threefold, providing experimental evidence of its ability to cross the BBB and reach its target in the CNS. nih.gov

These findings suggest that the inclusion of a pyridine ring in a benzoyl-containing scaffold can be a viable strategy for designing molecules with the potential to penetrate the BBB. Therefore, it is plausible that derivatives of this compound could be engineered to exhibit favorable CNS penetration properties, making them candidates for the development of treatments for various CNS disorders. However, experimental validation of the BBB permeability of this compound derivatives would be necessary to confirm this potential.

Table 3: Predicted CNS Penetration of Pyridine-Containing Benzoyl-Phenoxy-Acetamide (BPA) Derivatives Note: Data is generalized from a study on BPA-pyridine derivatives.

| Compound Class | Computational Metric | Score | Implication |

| BPA-Pyridine Derivatives | CNS-MPO | > 3 | > 50% probability of brain penetration |

| BPA-Pyridine Derivatives | BBB_SCORE | 4 - 5 | High probability of crossing the BBB |

Prodrug Strategies and Bioavailability Enhancement

Prodrug strategies are a well-established approach in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, and rapid metabolism, which can lead to low oral bioavailability. biointerfaceresearch.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.gov

The primary goal of a prodrug strategy is often to enhance the lipophilicity of a polar drug molecule, thereby improving its ability to permeate biological membranes, such as the intestinal epithelium for oral absorption or the skin for transdermal delivery. mdpi.com This is typically achieved by masking polar functional groups, like hydroxyl, carboxyl, or amine groups, with more lipophilic moieties, such as esters or carbamates. biointerfaceresearch.com These promoieties are designed to be cleaved by ubiquitous enzymes like esterases, which are present in the plasma, liver, and other tissues, to release the parent drug. nih.gov

While specific prodrug strategies for this compound have not been detailed in the available literature, general principles of prodrug design can be applied to this scaffold. The this compound molecule itself does not possess readily modifiable polar groups like hydroxyl or primary amines. However, if derivatives of this compound were synthesized to include such functional groups for other therapeutic reasons, these groups could then be targeted for prodrug modification.

For instance, if a hydroxyl group were introduced into the pyridine or benzoyl ring, it could be converted into an ester or a carbonate. Similarly, an amine group could be converted into an amide or a carbamate. These modifications would increase the lipophilicity of the molecule, potentially leading to improved oral bioavailability.

A notable example of a prodrug strategy involving a pyridine derivative is the use of a dihydropyridine-pyridine redox system to deliver a quaternary pyridinium (B92312) salt across the blood-brain barrier. nih.gov In this approach, the polar pyridinium salt was converted into its more lipophilic dihydropyridine derivative. nih.gov This derivative was able to cross the BBB, and once in the brain, it was oxidized back to the active pyridinium salt. nih.gov This strategy highlights the versatility of pyridine chemistry in designing prodrugs for targeted delivery.

The success of any prodrug strategy depends on a delicate balance between increased lipophilicity for improved absorption and efficient cleavage to release the active drug at the desired site of action. The choice of the promoiety is crucial and must be tailored to the specific properties of the parent drug and the intended therapeutic application.

Table 4: Common Prodrug Strategies for Enhancing Bioavailability

| Parent Functional Group | Prodrug Linkage | Example Promoieties | Rationale |

| Hydroxyl (-OH) | Ester, Carbonate | Acetate, Propionate, Ethyl carbonate | Increase lipophilicity, improve membrane permeation |

| Carboxyl (-COOH) | Ester | Methyl ester, Ethyl ester | Increase lipophilicity, mask polarity |

| Amine (-NH2) | Amide, Carbamate | Acetamide, Carbamate esters | Reduce polarity, improve permeation |

| Quaternary Amine | Redox System | Dihydropyridine | Enhance lipophilicity for BBB penetration |

Catalytic Applications and Materials Science Potential

Use as Ligands in Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in 2-(3,4-Dimethylbenzoyl)pyridine provides a coordination site for transition metals, making it a candidate for use as a ligand in various catalytic reactions. The design of the ligand, particularly the nature and position of substituents on the pyridine and benzoyl rings, can significantly influence the catalytic efficiency and selectivity of the resulting metal complex.

Ligand Design and Impact on Catalytic Efficiency and Selectivity

The design of ligands is a crucial aspect of catalysis, as it directly impacts the electronic and steric environment of the metal center, thereby controlling the catalytic activity and selectivity. In the case of this compound, the presence of the 3,4-dimethylbenzoyl group introduces specific electronic and steric features.

The two methyl groups on the benzoyl ring are electron-donating, which can increase the electron density on the pyridine nitrogen through resonance and inductive effects. This enhanced electron-donating ability can strengthen the bond between the ligand and the metal center, potentially stabilizing the catalytic species and influencing its reactivity. The steric bulk introduced by the dimethylbenzoyl group can also play a significant role in controlling the access of substrates to the metal center, which can be a key factor in achieving high selectivity in catalytic transformations.

Studies on related pyridine-based ligands have shown that the electronic properties of substituents can tune the catalytic activity of metal complexes. For instance, electron-donating groups on the pyridine ring can enhance the catalytic C-C coupling activity of Fe(III) complexes. While direct studies on this compound are limited, these general principles suggest that the dimethylbenzoyl moiety would likely enhance the performance of a metal catalyst by modulating its electronic properties.

Application in Cross-Coupling and Other Organic Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds in organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Pyridine derivatives are frequently employed as ligands in these transformations.

While specific examples of this compound being used as a ligand in cross-coupling reactions are not extensively documented in the literature, the general utility of pyridine-based ligands in this context is well-established. For example, palladium(II) complexes with various functionalized pyridine ligands have been shown to be efficient and versatile precatalysts in both Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The electronic and steric properties of the 3,4-dimethylbenzoyl group could potentially offer advantages in terms of catalyst stability and product selectivity in such reactions.

The development of new ligands is crucial for expanding the scope and improving the efficiency of cross-coupling reactions. The unique substitution pattern of this compound makes it an interesting candidate for future investigations in this area.

Functional Materials Development

The incorporation of specific organic molecules into larger polymeric structures can lead to the development of functional materials with tailored properties. The unique combination of a pyridine ring and a substituted benzoyl group in this compound makes it a promising candidate for the creation of novel polymers with interesting optoelectronic characteristics.

Incorporation into Polymeric Systems

Pyridine-containing polymers are of significant interest due to their diverse applications, including in catalysis, drug delivery, and materials science. The nitrogen atom in the pyridine ring can act as a coordination site, a basic center, or a site for quaternization, allowing for a variety of post-polymerization modifications.

A structurally related compound, 3,4-dimethoxybenzoyl chloride, has been used in the non-catalyst polymerization of 2-ethynylpyridine (B158538) to synthesize a polyacetylene-based polyelectrolyte. tandfonline.com This suggests that the benzoyl moiety of this compound could be similarly utilized to create novel polymeric structures. The polymerization of monomers containing the this compound unit could lead to polymers with tunable properties based on the polymer backbone and the concentration of the pyridine-benzoyl side chains.

The synthesis of such polymers could potentially be achieved through various polymerization techniques, including radical polymerization of vinyl-substituted derivatives or condensation polymerization involving functional groups on the pyridine or benzoyl rings. The resulting polymers could exhibit unique solubility, thermal, and mechanical properties depending on their molecular weight and composition.

Optoelectronic Properties and Applications